molecular formula C11H18O B14319328 1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol CAS No. 108886-65-3

1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol

Cat. No.: B14319328
CAS No.: 108886-65-3
M. Wt: 166.26 g/mol
InChI Key: IPTFZRKNRNFTTB-UHFFFAOYSA-N
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Description

1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol is an organic compound with a unique structure that includes a cyclopentene ring substituted with a butenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of a cyclopentene derivative with a butenyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentene, allowing it to react with the butenyl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process may be carried out under controlled temperature and pressure to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert the double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, often facilitated by Lewis acids such as aluminum chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst

    Substitution: Halogens (Cl₂, Br₂) with aluminum chloride (AlCl₃)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated derivatives

Scientific Research Applications

1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites on enzymes, altering their activity and leading to various biochemical effects. In biological systems, it may modulate signaling pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(But-3-en-2-yl)-4,5-dimethylcyclopent-2-en-1-ol
  • 1-(But-3-en-2-yl)-4,4-dimethylcyclohex-2-en-1-ol
  • 1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-one

Uniqueness

1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol is unique due to its specific structural features, including the presence of a cyclopentene ring with a butenyl group and two methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

108886-65-3

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-but-3-en-2-yl-4,4-dimethylcyclopent-2-en-1-ol

InChI

InChI=1S/C11H18O/c1-5-9(2)11(12)7-6-10(3,4)8-11/h5-7,9,12H,1,8H2,2-4H3

InChI Key

IPTFZRKNRNFTTB-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1(CC(C=C1)(C)C)O

Origin of Product

United States

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